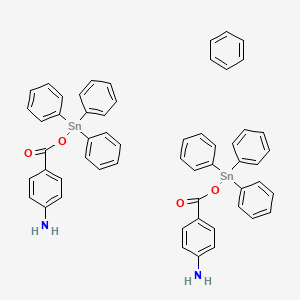

Benzene;triphenylstannyl 4-aminobenzoate

Beschreibung

Benzene;triphenylstannyl 4-aminobenzoate, also referred to as triphenyltin(IV) 4-aminobenzoate (Ph₃Sn-4-ABz), is an organotin compound synthesized by reacting triphenyltin hydroxide with 4-aminobenzoic acid (4-HABz) . Its structure consists of a central tin atom covalently bonded to three phenyl groups and the deprotonated oxygen of the 4-aminobenzoate ligand. The 4-aminobenzoate moiety introduces a polar amino group (-NH₂) at the para position of the benzene ring, which enhances hydrogen-bonding interactions and influences solubility . This compound has demonstrated significant cytotoxicity against cancer cell lines, particularly HeLa (cervical cancer) and MDA-MB-231 (breast cancer), with mechanisms involving reactive oxygen species (ROS) generation, apoptosis induction, and cell cycle arrest at G1 and G2/M phases .

Eigenschaften

CAS-Nummer |

91239-81-5 |

|---|---|

Molekularformel |

C56H48N2O4Sn2 |

Molekulargewicht |

1050.4 g/mol |

IUPAC-Name |

benzene;triphenylstannyl 4-aminobenzoate |

InChI |

InChI=1S/2C7H7NO2.C6H6.6C6H5.2Sn/c2*8-6-3-1-5(2-4-6)7(9)10;7*1-2-4-6-5-3-1;;/h2*1-4H,8H2,(H,9,10);1-6H;6*1-5H;;/q;;;;;;;;;2*+1/p-2 |

InChI-Schlüssel |

KWYUFDBOCFBMPD-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=CC=C1.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N.C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC=C(C=C4)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzene;triphenylstannyl 4-aminobenzoate typically involves the reaction of triphenylstannyl chloride with 4-aminobenzoic acid in the presence of a base. The reaction proceeds through the formation of an intermediate ester, which is then converted to the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of Benzene;triphenylstannyl 4-aminobenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Benzene;triphenylstannyl 4-aminobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, while the triphenylstannyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid, while nucleophilic substitutions can use reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Benzene;triphenylstannyl 4-aminobenzoate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of Benzene;triphenylstannyl 4-aminobenzoate involves its interaction with molecular targets through its functional groups. The aromatic ring can participate in π-π interactions, while the triphenylstannyl group can form covalent bonds with nucleophilic sites. The 4-aminobenzoate moiety can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare Ph₃Sn-4-ABz with structurally and functionally related compounds, focusing on substituent effects, biological activity, and physicochemical properties.

Table 1: Comparative Analysis of Triphenylstannyl 4-Aminobenzoate and Analogues

Key Comparisons

Substituent Effects on Bioactivity The 4-amino group in Ph₃Sn-4-ABz enhances hydrogen bonding and ROS generation, contributing to its selective cytotoxicity . In contrast, the 4-nitro group in triphenyltin(IV) 4-nitrobenzoate reduces solubility and shifts activity toward disinfectant applications . Formyl-substituted derivatives (e.g., Ph₃Sn-4-formylbenzoate) act as intermediates for Schiff base ligands, which exhibit enhanced anticancer activity when complexed with tin .

Ester vs. Organotin Moieties Ethyl and methyl 4-aminobenzoate lack the Ph₃Sn group, rendering them non-cytotoxic. Instead, they are used in polymer synthesis or crystallography studies . The Ph₃Sn group in tin derivatives is critical for ROS-mediated apoptosis, as evidenced by negligible toxicity in non-tin analogues .

Physicochemical Properties Solubility: Ph₃Sn-4-ABz shows moderate solubility in DMSO due to the amino group, whereas nitro-substituted analogues are less soluble . Crystallinity: Methyl 4-aminobenzoate exhibits polymorphism with distinct hydrogen-bonded networks, while Ph₃Sn-4-ABz forms stable monoclinic crystals suitable for X-ray diffraction .

Synthetic Routes Ph₃Sn-4-ABz is synthesized via reaction of triphenyltin hydroxide with 4-HABz under reflux . Ethyl 4-aminobenzoate is prepared electrochemically or through esterification, highlighting the versatility of non-metallic derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.